[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound featuring a furan ring, a pyridine ring, and various functional groups including methoxycarbonyl and methylsulfanyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyridine intermediates, followed by their coupling under specific conditions.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furancarboxylic acid derivatives.
Preparation of Pyridine Intermediate: The pyridine ring is often synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with ammonia and aldehydes.
Coupling Reaction: The final step involves coupling the furan and pyridine intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that can interact with biological targets. It may be explored for its activity against various diseases, including its potential as an antimicrobial or anticancer agent.
Industry
In the materials science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of [3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan and pyridine rings may facilitate binding to specific molecular targets, while the ester and sulfanyl groups could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(3-methoxycarbonylfuran-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-18-13(16)9-5-7-19-11(9)8-20-14(17)10-4-3-6-15-12(10)21-2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPCMKSVLAJIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)COC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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